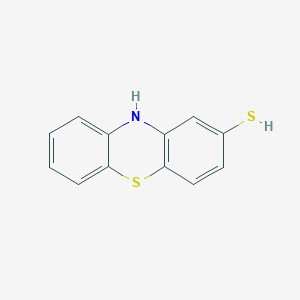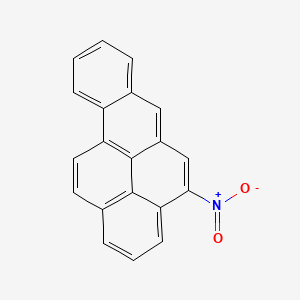
2-Methyl-4,6-diphenyl-1,2-dihydro-1,2,3-triazin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4,6-diphenyl-1,2-dihydro-1,2,3-triazin-1-ium iodide is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4,6-diphenyl-1,2-dihydro-1,2,3-triazin-1-ium iodide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 2-methyl-4,6-diphenyl-1,2-dihydro-1,2,3-triazine with an iodinating agent. The reaction is usually carried out in a solvent such as acetonitrile or ethanol, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants can lead to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-4,6-diphenyl-1,2-dihydro-1,2,3-triazin-1-ium iodide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced triazine derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium chloride or sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine oxides, while substitution reactions can produce various halogenated or hydroxylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4,6-diphenyl-1,2-dihydro-1,2,3-triazin-1-ium iodide has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other triazine derivatives and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the production of dyes, pigments, and as a stabilizer in polymer formulations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Diphenyl-6-(2-hydroxy-4-hexyloxyphenyl)-1,3,5-triazine: This compound is similar in structure but has different substituents, leading to distinct properties and applications.
1,3-Dihydro-1,3,3-trimethyl-6-nitrospiro(2H-1-benzopyran-2,2’): Another triazine derivative with unique chemical and biological properties.
Uniqueness
2-Methyl-4,6-diphenyl-1,2-dihydro-1,2,3-triazin-1-ium iodide is unique due to its specific substitution pattern and the presence of the iodide ion
Eigenschaften
| 105758-76-7 | |
Molekularformel |
C16H16IN3 |
Molekulargewicht |
377.22 g/mol |
IUPAC-Name |
2-methyl-4,6-diphenyl-1H-triazin-1-ium;iodide |
InChI |
InChI=1S/C16H15N3.HI/c1-19-17-15(13-8-4-2-5-9-13)12-16(18-19)14-10-6-3-7-11-14;/h2-12,17H,1H3;1H |
InChI-Schlüssel |
GNFXZCUZQBZXFP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1[NH2+]C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~,N~1~-Bis[(4-aminophenyl)methyl]benzene-1,4-diamine](/img/structure/B14334017.png)
![5-[9-(2,3-Dihydroxyphenyl)nonyl]-3-methylideneoxolan-2-one](/img/structure/B14334022.png)
![3,5-Dichloro-4-[1,2-diamino-2-(2,6-dichloro-4-hydroxyphenyl)ethyl]phenol;platinum(2+);sulfate;dihydrate](/img/structure/B14334035.png)





![1H-Indazole, 1-[(trichloromethyl)thio]-6-(trifluoromethoxy)-](/img/structure/B14334069.png)


![1H-Pyrazole, 4,5-dihydro-1-[4-[(4-nitrophenyl)azo]phenyl]-3,5-diphenyl-](/img/structure/B14334109.png)
